(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a tetracyclic triterpene first isolated from the leaves of the oriental plant Aglaia odorata in 1965 . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and virology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aglaiol involves several steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of dammarane triterpenoids, followed by acid-catalyzed methanolysis to yield the desired epoxide configuration . The stereochemistry at C-24 is crucial for the biological activity of aglaiol .
Industrial Production Methods: Industrial production of aglaiol typically involves extraction from the leaves of Aglaia odorata. The extraction process includes solvent extraction, followed by chromatographic purification to isolate aglaiol in its pure form . Advances in biotechnological methods are also being explored to enhance the yield and purity of aglaiol from natural sources .
Chemical Reactions Analysis
Types of Reactions: (3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for further study .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the aglaiol molecule.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of aglaiol, each with distinct biological properties .
Scientific Research Applications
Mechanism of Action
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its biological effects primarily by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase subunit of the eIF4F complex . This inhibition disrupts protein translation, leading to the suppression of cancer cell growth and viral replication . The molecular targets and pathways involved in aglaiol’s mechanism of action are still under investigation, but its ability to modulate protein synthesis is a key aspect of its therapeutic potential .
Comparison with Similar Compounds
Rocaglamide: Known for its potent antineoplastic activity.
Silvestrol: Exhibits strong antiviral properties.
Aglaodoratin I: Another rocaglate derivative with unique structural features.
Properties
CAS No. |
1838-52-4 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.728 |
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1 |
InChI Key |
ILQUAQTXYDCHSY-VAGSCCGESA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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